High 11β-HSD1 Selectivity and Sub-Nanomolar Potency
JTT-654 inhibits human, rat, and mouse recombinant 11β-HSD1 with IC50 values of 4.65, 0.97, and 0.74 nM, respectively [1]. Critically, it demonstrates negligible activity against human 11β-HSD2 (IC50 > 30 μM), resulting in a calculated selectivity window exceeding 6,450-fold [1]. This high selectivity is essential to avoid the confounding effects associated with 11β-HSD2 inhibition, such as mineralocorticoid excess and hypertension. Other 11β-HSD1 inhibitors, such as emodin, exhibit significantly lower selectivity (IC50 for human 11β-HSD1: 186 nM; mouse 11β-HSD1: 86 nM), which may limit their utility in studies requiring clear isoform-specific interpretation .
| Evidence Dimension | Selectivity Index (11β-HSD2 IC50 / 11β-HSD1 IC50) |
|---|---|
| Target Compound Data | > 30,000 nM / 4.65 nM = > 6,450-fold |
| Comparator Or Baseline | Emodin (comparator): human 11β-HSD1 IC50 186 nM, mouse 11β-HSD1 IC50 86 nM (selectivity index not explicitly quantified) |
| Quantified Difference | JTT-654 exhibits >6,450-fold selectivity; emodin selectivity data not provided but potency is lower |
| Conditions | Human, rat, and mouse recombinant enzyme assays |
Why This Matters
The high selectivity index minimizes the risk of off-target effects on 11β-HSD2, ensuring that experimental outcomes in metabolic models can be attributed specifically to 11β-HSD1 inhibition.
- [1] TargetMol. JTT-654 Product Page. IC50 values and selectivity data. View Source
